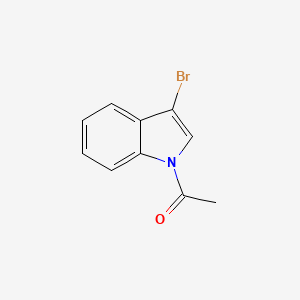

1-Acetyl-3-bromoindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromoindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7(13)12-6-9(11)8-4-2-3-5-10(8)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFPZXVRXRMCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679659 | |

| Record name | 1-(3-Bromo-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66417-73-0 | |

| Record name | 1-(3-Bromo-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-Acetyl-3-bromoindole (CAS: 66417-73-0): Synthesis, Characterization, and Applications in Modern Drug Discovery

This document provides an in-depth technical overview of 1-Acetyl-3-bromoindole, a key heterocyclic building block for professionals in pharmaceutical research and organic synthesis. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its reactivity, and its strategic role in the development of complex molecular architectures.

Core Compound Identification and Physicochemical Properties

This compound is a synthetically valuable intermediate. The N-acetylation serves as a robust protecting group for the indole nitrogen, modulating the reactivity of the heterocyclic ring while the C3-bromo functionality acts as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.[1]

dot graph "chemical_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end_dot Caption: Molecular Structure of this compound.

Table 1: Physicochemical and Registry Information

| Property | Value | Reference(s) |

| CAS Number | 66417-73-0 | [2][3][4] |

| Molecular Formula | C₁₀H₈BrNO | [2][3] |

| Molecular Weight | 238.08 g/mol | [1][3] |

| IUPAC Name | 1-(3-bromo-1H-indol-1-yl)ethan-1-one | [2] |

| Appearance | Solid, powder form | [5][6] |

| Storage | Store in a dry, cool, well-ventilated place under an inert atmosphere. Recommended temperature: 2-8°C. | [3][7] |

Spectroscopic Profile: A Guide to Structural Verification

Empirical verification of this compound is critical. The following data, based on established principles of spectroscopy and analysis of related structures, serves as a benchmark for researchers.[8][9]

Table 2: Predicted Spectroscopic Data for Structural Elucidation

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Complex multiplets between δ 7.2-8.5 ppm. The proton at C4 will likely be the most downfield due to the anisotropic effect of the N-acetyl group. C2-H Proton: A singlet appearing around δ 7.5-7.8 ppm. Acetyl Protons: A sharp singlet (3H) at approximately δ 2.6 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): A quaternary peak around δ 168 ppm. Aromatic Carbons: Multiple signals in the δ 115-135 ppm region. C3-Br Carbon: A signal shielded by bromine, expected around δ 95-100 ppm. Acetyl Methyl Carbon: A signal around δ 24 ppm. |

| FT-IR (cm⁻¹) | C=O Stretch: Strong, characteristic absorbance at ~1700-1720 cm⁻¹. This is a key indicator of successful N-acetylation. Aromatic C=C Stretch: Medium peaks around 1600 cm⁻¹ and 1450 cm⁻¹. C-N Stretch: Absorbance near 1370 cm⁻¹. C-Br Stretch: Found in the fingerprint region, typically below 750 cm⁻¹. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A characteristic isotopic doublet for bromine at m/z 237 ([M]⁺) and 239 ([M+2]⁺) with an approximate 1:1 intensity ratio. Key Fragment: Loss of the acetyl group ([M-COCH₃]⁺) results in a doublet at m/z 194/196. |

Synthesis and Purification Protocol

The synthesis of this compound is most logically achieved via a two-step process starting from indole. This pathway ensures high regioselectivity, which is paramount for creating a pure building block. Direct bromination of 1-acetylindole is often less selective and can lead to undesired side products.

Step-by-Step Methodology

Part A: Synthesis of 3-Bromoindole (Intermediate)

-

Reaction Setup: In a three-necked flask under an inert atmosphere (N₂ or Ar), dissolve Indole (1.0 eq) in anhydrous Dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C. The use of NBS is critical as it is a mild source of electrophilic bromine, favoring selective substitution at the electron-rich C3 position of the indole ring over the benzene ring.[10]

-

Reaction Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the consumption of indole using Thin Layer Chromatography (TLC) (e.g., Hexane:Ethyl Acetate 4:1).

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The product will precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF, and dry under vacuum. The crude 3-bromoindole is often of sufficient purity for the next step.

Part B: N-Acetylation to this compound (Final Product)

-

Reaction Setup: To a flask containing crude 3-bromoindole (1.0 eq), add acetic anhydride (2.0-3.0 eq) and a catalytic amount of sodium acetate (or pyridine as a base/solvent).

-

Acetylation: Heat the mixture to 50°C and stir for 2-4 hours. The base deprotonates the indole nitrogen, increasing its nucleophilicity to attack the acetic anhydride.

-

Reaction Monitoring: Monitor the reaction by TLC until the 3-bromoindole spot is no longer visible.

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring. The product will precipitate as a solid.

-

Purification: Collect the crude solid by vacuum filtration. For high purity, recrystallize from an appropriate solvent system (e.g., ethanol/water) or perform silica gel column chromatography. Dry the purified white to off-white solid under vacuum.

Chemical Reactivity and Strategic Utility

The true value of this compound lies in its predictable reactivity, which allows for precise molecular construction. The C3-bromo substituent is the primary site for synthetic elaboration, most notably through palladium-catalyzed cross-coupling reactions.[1]

Causality of Reactivity:

-

Suzuki, Stille, and Heck Couplings: The C(sp²)-Br bond at the 3-position is an excellent substrate for oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle for these powerful C-C bond-forming reactions. This allows for the introduction of diverse aryl, heteroaryl, or vinyl groups, rapidly building molecular complexity.[11]

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the synthesis of 3-aminoindole derivatives, which are prevalent scaffolds in pharmacologically active compounds.

-

Deprotection: The N-acetyl group can be readily cleaved under basic conditions (e.g., hydrolysis with NaOH or K₂CO₃ in methanol) to reveal the free N-H indole, should this be required for subsequent synthetic steps or as the final target molecule.

Applications in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[12] this compound serves as a key starting material for compounds targeting a wide array of diseases.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted indole core to mimic the adenine region of ATP. The C3 position is frequently functionalized to achieve potency and selectivity against specific kinases implicated in cancer and inflammatory diseases.[1][11]

-

Serotonin Receptor Ligands: The indole scaffold is structurally related to serotonin. Derivatives synthesized from this compound can be tailored to act as agonists or antagonists at various 5-HT receptor subtypes, with applications in treating neurological and psychiatric disorders.[1]

-

Antimicrobial and Antiviral Agents: The functionalized indole core is a common feature in compounds with antimicrobial and antiviral activity. The ability to diversify the C3 position allows for the generation of large libraries for screening against infectious disease targets.[1][13]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazards: This compound is harmful if swallowed, inhaled, or in contact with skin. It is known to cause serious eye irritation and skin irritation, and may cause respiratory irritation.[7][14]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7][14]

-

Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]

-

Storage: Keep the container tightly closed and store in a dry, cool (2-8°C), and well-ventilated area, away from strong oxidizing agents.[3][7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

This compound (CAS 66417-73-0) is more than a mere catalogue chemical; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, predictable spectroscopic signature, and robust synthetic accessibility make it an ideal starting point for research campaigns. The true power of this molecule is realized through its C3-bromo handle, which unlocks a vast chemical space via modern cross-coupling chemistry, enabling the rapid development of novel and potent therapeutic candidates.

References

- (Current time information in Nemaha County, US). Google Search.

- AiFChem. (n.d.). 66417-73-0 | this compound.

- BLD Pharm. (n.d.). 66417-73-0|this compound.

- National Analytical Corporation - Chemical Division. (n.d.). 1-acetyl- 3-bromoindole at Best Price in Mumbai, Maharashtra. Tradeindia.

- J&K Scientific LLC. (n.d.). This compound | 66417-73-0.

- Arctom. (n.d.). CAS NO.

- Thermo Fisher Scientific. (2009).

- National Institutes of Health. (n.d.). 1-Acetyl-5-bromoindole. PubChem.

- ChemicalBook. (n.d.). This compound | 66417-73-0.

- Thermo Fisher Scientific. (2025).

- ChemSynthesis. (2025). 1-acetyl-2-(bromomethyl)-3-methyl-1H-indole.

- MySkinRecipes. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). 1-acetyl-3-acetyloxy-5-bromoindole | CAS 33588-54-4.

- Biosynth. (2022).

- Guidechem. (n.d.).

- Sigma-Aldrich. (2025).

- (Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively).

- Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. (2017).

- Benchchem. (n.d.).

- Synthesis of 5-Bromoindole. (n.d.). Rhodium.ws.

- Unlock Drug Discovery: The Role of 5-Bromoindole in Synthesis. (n.d.).

- Synthesis of 3-Acetyl indole from 1,3- diacetylindole Step 2: Bromination of 3-acetyl indole. (n.d.).

- Synthesis of 5-Bromo Indole. (n.d.). Erowid.

- 3-Substituted indole: A review. (2019).

- Amadis Chemical Co., Ltd. (n.d.). This compound CAS NO.66417-73-0.

- Method for preparing 5-bromoindole. (n.d.).

- 3-Acetylindoles: Synthesis, Reactions and Biological Activities. (2009).

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025).

- common side reactions in the synthesis of 5-Bromoindole. (n.d.). Benchchem.

- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery.

- Sigma-Aldrich. (n.d.). 1-acetyl-5-bromo-1H-indol-3-ol AldrichCPR.

- Process of effectively synthesizing important pharmaceutical and chemical intermediate 5-bromoindole. (n.d.).

- 3-acetylindole. (2017). Sciencemadness Discussion Board.

- Comprehensive spectroscopic (FT-IR, FT-Raman, 1H and 13C NMR) identification and computational studies on 1-acetyl-1H-indole-2,3-dione. (n.d.).

- ChemicalBook. (n.d.). 3-Acetylindole(703-80-0) 1H NMR spectrum.

- ChemicalBook. (n.d.). 6-Bromoindole-3-carboxaldehyde(17826-04-9) 1H NMR spectrum.

- Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent. (2020).

- 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. (n.d.). PubMed.

- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv

Sources

- 1. This compound [myskinrecipes.com]

- 2. 66417-73-0 | this compound - AiFChem [aifchem.com]

- 3. 66417-73-0|this compound|BLD Pharm [bldpharm.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 1-acetyl- 3-bromoindole at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

- 6. This compound, CasNo.66417-73-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Synthesis of 1-Acetyl-3-bromoindole from Indole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-acetyl-3-bromoindole, a valuable intermediate in medicinal chemistry and drug development.[1] The synthesis is a two-step process commencing with the N-acetylation of indole, followed by selective bromination at the C-3 position. This document will delve into the mechanistic underpinnings of each synthetic step, provide a detailed experimental protocol, and discuss critical process parameters and safety considerations. The information presented is curated for researchers, scientists, and professionals in the field of drug development, aiming to provide both theoretical knowledge and practical, actionable insights.

Introduction: Significance of this compound

Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and natural products.[2][3] The functionalization of the indole ring is a cornerstone of medicinal chemistry, enabling the synthesis of novel therapeutic agents. This compound serves as a key building block in the synthesis of more complex molecules, including serotonin receptor ligands and kinase inhibitors.[1] The acetyl group at the N-1 position acts as a protecting group, modulating the reactivity of the indole ring and directing subsequent electrophilic substitution. The bromine atom at the C-3 position provides a versatile handle for further chemical transformations, such as cross-coupling reactions, to introduce diverse functionalities.

Strategic Overview of the Synthesis

The synthesis of this compound from indole proceeds through a logical two-step sequence:

-

N-Acetylation of Indole: The first step involves the protection of the indole nitrogen with an acetyl group. This is crucial as the NH proton is acidic and can interfere with subsequent reactions. N-acetylation deactivates the nitrogen, preventing it from participating in electrophilic substitution, thereby directing the subsequent bromination to the electron-rich pyrrole ring.[4][5][6]

-

Electrophilic Bromination of 1-Acetylindole: With the nitrogen protected, the C-3 position of the indole ring becomes the most nucleophilic and, therefore, the most reactive site for electrophilic attack.[2] Treatment with a suitable brominating agent, such as N-bromosuccinimide (NBS), selectively introduces a bromine atom at this position.[7][8]

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Insights

N-Acetylation of Indole

The N-acetylation of indole is typically achieved using acetic anhydride in the presence of a base like sodium acetate or a catalyst such as 4-dimethylaminopyridine (DMAP).[4] While Friedel-Crafts acylation of indole can occur at the C-3 position, specific conditions can favor N-acylation exclusively.[4][9] The reaction proceeds via a nucleophilic attack of the indole nitrogen on the electrophilic carbonyl carbon of acetic anhydride.

Caption: Mechanism of N-Acetylation of Indole.

C-3 Bromination of 1-Acetylindole

The bromination of 1-acetylindole is an electrophilic aromatic substitution reaction. N-Bromosuccinimide (NBS) serves as a source of electrophilic bromine.[8][10][11] The reaction is often carried out in a solvent like dimethylformamide (DMF). The mechanism involves the attack of the electron-rich C-3 position of the 1-acetylindole on the bromine atom of NBS.[12][13][14] This forms a resonance-stabilized cationic intermediate (a sigma complex), which then loses a proton to regenerate the aromatic system, yielding the 3-bromo-substituted product.

Experimental Protocol

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber or PVA gloves are recommended for pyridine).[15][16] Pyridine is flammable, toxic, and a potential carcinogen.[16][17][18] N-Bromosuccinimide is an irritant.[10] Handle all chemicals with care and consult the Safety Data Sheets (SDS) before use.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Indole | C₈H₇N | 117.15 | ≥99% | Sigma-Aldrich |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | ≥99% | Fisher Scientific |

| Pyridine | C₅H₅N | 79.10 | Anhydrous, ≥99.8% | Acros Organics |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | ≥99% | Alfa Aesar |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | VWR Chemicals |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ≥99.5% | J.T. Baker |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥97% | EMD Millipore |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99% | Honeywell |

| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Pharmco |

Step-by-Step Procedure

Step 1: Synthesis of 1-Acetylindole

-

To a solution of indole (10.0 g, 85.4 mmol) in anhydrous dichloromethane (150 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add pyridine (10.3 mL, 128.1 mmol).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add acetic anhydride (9.7 mL, 102.5 mmol) dropwise to the stirred solution over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

-

Upon completion, quench the reaction by slowly adding water (50 mL).

-

Transfer the mixture to a separatory funnel and wash the organic layer successively with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-acetylindole as a solid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 1-acetylindole.

Step 2: Synthesis of this compound

-

Dissolve the purified 1-acetylindole (10.0 g, 62.8 mmol) in anhydrous dichloromethane (100 mL) in a round-bottom flask protected from light and equipped with a magnetic stirrer under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (11.7 g, 65.9 mmol) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Continue stirring the reaction mixture at 0 °C for 1-2 hours.

-

Monitor the reaction progress by TLC (hexane:ethyl acetate, 4:1).

-

Once the reaction is complete, wash the mixture with saturated aqueous sodium thiosulfate solution (50 mL) to quench any remaining NBS, followed by water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and identify the positions of the protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point: To assess the purity of the final compound.

Troubleshooting and Key Considerations

-

Moisture Sensitivity: Both steps of the synthesis should be carried out under anhydrous conditions to prevent side reactions, particularly the hydrolysis of acetic anhydride and reaction of NBS with water.

-

Temperature Control: Maintaining low temperatures, especially during the addition of reagents, is crucial to control the exothermicity of the reactions and minimize the formation of byproducts.

-

Purity of Reagents: The use of high-purity starting materials and reagents is essential for achieving good yields and a clean reaction profile.

-

Purification: Careful purification by recrystallization and/or column chromatography is necessary to obtain the final product in high purity.

Conclusion

The synthesis of this compound from indole is a robust and well-established procedure that provides a valuable intermediate for the synthesis of a wide range of biologically active molecules. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocol, researchers can reliably produce this key building block for their drug discovery and development endeavors.

References

-

N-Bromosuccinimide (NBS)-Catalyzed C–H Bond Functionalization: An Annulation of Alkynes with Electron Withdrawing Group (EWG)-Substituted Acetyl Indoles for the Synthesis of Carbazoles. (2017). Organic Letters. [Link]

-

Synthesis and Chemistry of Indole. (n.d.). SlideShare. [Link]

-

Pyridine Safety Information. (n.d.). Washington State University. [Link]

-

Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. (n.d.). Wiley Online Library. [Link]

-

Synthesis of 5-Bromo Indole. (n.d.). Erowid. [Link]

-

Synthesis of 3-Acetyl indole from 1,3-diacetylindole. (n.d.). ResearchGate. [Link]

-

A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. (n.d.). ACS Publications. [Link]

-

Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journal of Organic Chemistry. [Link]

-

A Direct N-Acylation of Indole with Carboxylic Acids. (n.d.). HETEROCYCLES. [Link]

-

Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. (n.d.). Bridgewater State University. [Link]

-

3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. (n.d.). ResearchGate. [Link]

-

An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. (n.d.). MDPI. [Link]

-

Synthesis of 5-Bromoindole. (n.d.). Rhodium.ws. [Link]

-

Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). PubMed Central. [Link]

-

N-Bromosuccinimide. (n.d.). Wikipedia. [Link]

-

12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]

-

Proposed reaction mechanism for the direct bromination of indoles in... (n.d.). ResearchGate. [Link]

-

The Synthesis of 2- and 3-Substituted Indoles. (n.d.). CORE. [Link]

-

N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]

-

Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. (2023). ResearchGate. [Link]

-

Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (n.d.). National Institutes of Health. [Link]

-

This compound. (n.d.). MySkinRecipes. [Link]

-

3-Substituted indole: A review. (2019). International Journal of Chemical Studies. [Link]

-

Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. (2017). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Synthesis of bromoindole alkaloids from Laurencia brongniartii. (2006). PubMed. [Link]

-

Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. (n.d.). eScholarship.org. [Link]

-

Complete 1H NMR assignment of 3-formylindole derivatives. (2025). ResearchGate. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. chemijournal.com [chemijournal.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 12. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 17. fishersci.com [fishersci.com]

- 18. kishida.co.jp [kishida.co.jp]

1-Acetyl-3-bromoindole physical properties and stability

An In-depth Technical Guide to 1-Acetyl-3-bromoindole: Physicochemical Properties, Stability, and Handling

Abstract

This compound (CAS No. 66417-73-0) is a key heterocyclic intermediate in medicinal chemistry and organic synthesis.[1] Its utility in the development of pharmaceuticals, such as serotonin receptor ligands and kinase inhibitors, stems from the versatile reactivity of its indole core, further functionalized by the acetyl and bromo substituents.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the known physical properties, stability profile, and critical handling protocols for this compound. Where specific experimental data is not publicly available, this document offers validated methodologies for its determination, ensuring both scientific integrity and operational safety.

Molecular Structure and Core Physicochemical Data

The foundational step in understanding the behavior of this compound is to analyze its structure. The molecule consists of a bicyclic indole core, with a bromine atom at the C3 position of the pyrrole ring and an acetyl group attached to the nitrogen atom (N1). This N-acetylation significantly alters the electronic properties of the indole ring compared to its unsubstituted counterpart, primarily by withdrawing electron density, which influences its reactivity and stability.

Caption: Stability and Decomposition Profile of this compound.

Handling, Storage, and Safety Protocols

Proper handling and storage are essential to maintain the chemical's purity and ensure laboratory safety. The following protocols are derived from safety data sheets of this compound and structurally related compounds.

3.1 Personal Protective Equipment (PPE) When handling this compound, especially in its solid form, the following PPE is mandatory:

-

Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. [2]* Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber). [3]* Body Protection: A standard laboratory coat is required. For bulk handling, consider additional protective clothing. [2]* Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [4][5]If a fume hood is not available and dust formation is likely, a NIOSH-approved particulate respirator should be used.

3.2 Storage Recommendations To ensure long-term stability, this compound should be stored according to the following conditions:

-

Container: Keep in a tightly sealed container to prevent moisture ingress and contamination. [5][6]* Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if long-term storage is required, to minimize oxidative degradation.

-

Temperature: Store in a cool, dry place. [1][2]For maximum shelf-life, storage in a refrigerator or freezer (under -20°C) is advisable, particularly for analytical standards. [7]* Incompatibilities: Segregate from strong oxidizing agents and strong bases. [4]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 1-Acetyl-3-bromoindole

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-acetyl-3-bromoindole, a key intermediate in the synthesis of various pharmaceutical and bioactive compounds.[1] This document is intended for researchers, chemists, and drug development professionals who rely on robust analytical techniques for structural elucidation and quality control. We will delve into the theoretical underpinnings of the spectral features, present a detailed experimental protocol, and offer a proton-by-proton interpretation of the spectrum, explaining the causal relationships between the molecular structure and the observed chemical shifts and coupling patterns.

Introduction: The Structural Significance of this compound

This compound serves as a versatile building block in organic synthesis. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The strategic placement of the acetyl group at the N1 position and the bromine atom at the C3 position provides two distinct points for further chemical modification. The N-acetyl group not only protects the indole nitrogen but also influences the electron density of the heterocyclic ring, while the C3-bromo substituent is a classic handle for cross-coupling reactions.

Given its role as a critical synthetic intermediate, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy is the primary analytical tool for this purpose, offering detailed insights into the molecular framework. A thorough understanding of its ¹H NMR spectrum ensures batch-to-batch consistency, validates synthetic outcomes, and prevents the propagation of errors in multi-step syntheses.

Foundational Principles: Interpreting the Spectrum

The ¹H NMR spectrum of this compound is dictated by the chemical environment of each proton. The key factors at play are:

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is determined by the electron density around the proton. Electron-withdrawing groups (like the N-acetyl and C-bromo) decrease the electron density (a phenomenon known as deshielding), causing the proton signal to shift to a higher ppm value (downfield).[2][3]

-

Substituent Effects:

-

N-Acetyl Group: This powerful electron-withdrawing group significantly deshields protons on the indole ring, particularly the adjacent H-2 and the spatially proximate H-7 proton (a peri-effect). The methyl protons of the acetyl group itself typically appear as a sharp singlet.[4]

-

C3-Bromo Group: The bromine atom exerts a deshielding inductive effect on neighboring protons, most notably H-2 and H-4.[5] Crucially, its presence at the C3 position means there is no H-3 proton, simplifying the spectrum by removing a key signal and its associated couplings.

-

-

Spin-Spin Coupling (J): Protons on adjacent carbons ("vicinal" protons) interact magnetically, causing their signals to split. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity of protons. For aromatic systems like the benzene portion of indole, we observe ortho (³J, ~6-10 Hz), meta (⁴J, ~2-4 Hz), and para (⁵J, ~0-1 Hz) coupling.[6]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines the steps for obtaining a high-resolution ¹H NMR spectrum of this compound. Adherence to this methodology ensures reproducibility and data quality.

3.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though solvent signals will be different. Ensure the solvent is anhydrous to avoid a broad water peak that could obscure signals.[7]

-

Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (0 ppm).

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

3.2. NMR Data Acquisition

-

Instrumentation: The spectrum should be acquired on a Fourier Transform NMR (FT-NMR) spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Shimming: Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and distortion, resulting in sharp, well-defined signals.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons each represents.

-

Workflow for ¹H NMR Analysis

Caption: A standardized workflow for the analysis of this compound.

Spectral Interpretation: A Detailed Analysis

The ¹H NMR spectrum of this compound is characterized by signals in two main regions: the aliphatic region (for the acetyl protons) and the aromatic region (for the indole ring protons).

4.1. The Acetyl Protons (Singlet, ~2.6 ppm)

The three protons of the methyl group in the N-acetyl moiety are chemically equivalent and have no adjacent protons to couple with. Consequently, they appear as a sharp singlet. Their chemical shift is typically found around δ 2.6 ppm . The deshielding effect of the adjacent carbonyl group is responsible for this downfield shift compared to a typical alkane methyl group.[4]

4.2. The Indole Ring Protons (Aromatic Region, ~7.3 - 8.5 ppm)

The five protons on the indole core give rise to a complex but interpretable pattern. The substitution at N1 and C3 dictates the appearance of these signals.

-

H-2 Proton (Singlet, ~8.4 ppm): The proton at the C2 position is adjacent to the bromine at C3 and the nitrogen atom of the pyrrole ring. Since there is no proton at C3, this signal appears as a singlet . It is significantly deshielded by the electron-withdrawing N-acetyl group and the adjacent bromine atom, placing it far downfield, often around δ 8.4 ppm . This singlet is a key diagnostic feature for 3-substituted indoles.

-

H-7 Proton (Doublet of doublets, ~8.45 ppm): The H-7 proton experiences the strongest deshielding effect among the benzenoid protons. This is due to the "peri-effect" of the carbonyl oxygen of the N-acetyl group, which is in close spatial proximity. This anisotropic effect pushes the H-7 signal significantly downfield to approximately δ 8.45 ppm . It is coupled to H-6 (ortho coupling, J ≈ 8.0 Hz) and H-5 (meta coupling, J ≈ 1.2 Hz), appearing as a doublet of doublets .

-

H-4 Proton (Doublet of doublets, ~7.8 ppm): The H-4 proton is ortho to the C3-bromo substituent and is deshielded by its inductive effect. It resonates around δ 7.8 ppm . It exhibits ortho coupling to H-5 (J ≈ 8.0 Hz) and meta coupling to H-6 (J ≈ 1.2 Hz), resulting in a doublet of doublets .

-

H-5 and H-6 Protons (Multiplets, ~7.3-7.5 ppm): These two protons are located in the middle of the benzene ring and are least affected by the substituents. They typically resonate in the more shielded region of the aromatic spectrum, between δ 7.3 and 7.5 ppm .

-

H-6 is coupled to H-5 and H-7 (both ortho couplings), and often appears as a triplet of doublets (td) or a complex multiplet.

-

H-5 is coupled to H-4 and H-6 (both ortho couplings) and appears as a triplet of doublets (td) or a multiplet. Often, the signals for H-5 and H-6 can overlap, requiring higher field strength or 2D NMR techniques for complete resolution.

-

Proton Coupling Relationships in this compound

Caption: Key ³J (ortho) and ⁴J (meta) coupling interactions on the benzene ring.

4.3. Summary of Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound in CDCl₃.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |

| -COCH₃ | ~ 2.60 | Singlet (s) | - | 3H |

| H-5 | ~ 7.35 | Triplet of doublets (td) | J ≈ 8.0, 7.2, 1.2 | 1H |

| H-6 | ~ 7.45 | Triplet of doublets (td) | J ≈ 8.0, 7.2, 1.2 | 1H |

| H-4 | ~ 7.80 | Doublet of doublets (dd) | J ≈ 8.0, 1.2 | 1H |

| H-2 | ~ 8.40 | Singlet (s) | - | 1H |

| H-7 | ~ 8.45 | Doublet of doublets (dd) | J ≈ 8.0, 1.2 | 1H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer field strength.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. The key diagnostic signals include a singlet for the acetyl protons at ~2.6 ppm, a downfield singlet for the H-2 proton at ~8.4 ppm, and a significantly deshielded doublet of doublets for the H-7 proton around ~8.45 ppm. The remaining protons on the benzene ring provide a characteristic pattern that confirms the overall connectivity. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, researchers can unequivocally confirm the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret

- PubChem. (n.d.). Indole.

- ResearchGate. (n.d.). 1 H NMR chemical shift assignments for M2 compared with several indole....

- Shestakova, A. K., Stanishevskiy, V. V., & Chertkov, V. А. (n.d.). THE PARAMETERS OF THE MULTIPLET STRUCTURE OF THE NMR SPECTRA OF [¹⁵N]INDOLE AND THEIR RELATIONSHIP WITH THE MOLECULAR ELECTRONIC STRUCTURE. Chemistry of Heterocyclic Compounds.

- ChemicalBook. (n.d.). Indole(120-72-9) 1H NMR spectrum.

- ResearchGate. (n.d.). Synthesis and NMR spectra of [15N]indole.

- ResearchGate. (2017). The 1 H-NMR spectra of acetyl group content of Cambodian kapok seed....

- Benchchem. (2025).

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (n.d.). NMR STUDIES OF INDOLE.

- Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- (n.d.).

- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). 3-Acetylindole.

- Der Pharma Chemica. (n.d.).

- Abraham, R. J., & Reid, M. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2.

- ResearchGate. (2023). Electronic trends of indole substitution. a1H NMR yields compared to....

- ChemicalBook. (n.d.). 3-Acetylindole(703-80-0) 1H NMR spectrum.

Sources

- 1. This compound [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of 1-Acetyl-3-bromoindole

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, indole derivatives are of paramount importance due to their prevalence in biologically active molecules. 1-Acetyl-3-bromoindole serves as a key synthetic intermediate, and its precise characterization is critical for ensuring the integrity of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C NMR), stands as a definitive analytical technique for mapping the carbon skeleton of a molecule.

This technical guide provides a comprehensive analysis of the ¹³C NMR spectral data for this compound. Moving beyond a simple recitation of data, this document offers a field-proven perspective on experimental design, data acquisition, and the causal relationships between molecular structure and spectral output. It is designed for researchers, scientists, and drug development professionals who require not only the data but also a deep understanding of its derivation and interpretation.

Molecular Structure and Carbon Framework

To interpret the ¹³C NMR spectrum, a clear assignment of each carbon atom within the this compound structure is essential. The standard IUPAC numbering for the indole ring is applied, with the acetyl group carbons designated separately.

Caption: Molecular structure of this compound with IUPAC numbering.

Core Principles: Substituent Effects in ¹³C NMR

The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. Electronegative atoms or electron-withdrawing groups decrease the electron density around a carbon nucleus, "deshielding" it from the external magnetic field. This deshielding effect requires a lower field strength to achieve resonance, resulting in a larger chemical shift (a downfield shift).[1][2]

In this compound, two key substituents dictate the spectral landscape:

-

N-Acetyl Group (-COCH₃): The carbonyl group is strongly electron-withdrawing. This effect significantly deshields the adjacent carbonyl carbon (C=O) and influences the carbons of the indole ring, particularly C-2 and C-7a.

-

Bromine Atom (-Br) at C-3: As an electronegative halogen, bromine exerts a powerful deshielding effect on the carbon to which it is directly attached (C-3). This is known as the alpha-effect and results in a substantial downfield shift for C-3.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The following protocol outlines a robust methodology for obtaining a high-quality ¹³C NMR spectrum, ensuring reproducibility and accuracy.

1. Sample Preparation:

-

Analyte Purity: Ensure the this compound sample is of high purity (>95%) to prevent spectral overlap from impurities.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a suitable first choice for its moderate polarity. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be employed.[3]

-

Concentration: Due to the low natural abundance of the ¹³C isotope (~1.1%), a higher sample concentration is required compared to ¹H NMR. A concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: Data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H frequency.

-

Tuning and Locking: The NMR probe must be tuned to the ¹³C frequency (~100 MHz on a 400 MHz instrument). The spectrometer's magnetic field is "locked" onto the deuterium signal from the solvent to correct for any field drift.[3]

-

Shimming: The magnetic field homogeneity is optimized through shimming to ensure sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is used to allow for faster relaxation and a shorter experimental time.[3]

-

Spectral Width: A wide spectral width of ~220 ppm (e.g., -10 to 210 ppm) is necessary to capture all carbon signals from the upfield methyl to the downfield carbonyl carbon.[3]

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.[3]

-

Relaxation Delay (d1): A delay of 2 seconds between pulses is a good starting point to allow for adequate relaxation of the carbon nuclei.[3]

-

Number of Scans (NS): A significant number of scans (e.g., 1024 to 4096) is required to obtain a spectrum with a high signal-to-noise ratio, compensating for the low natural abundance of ¹³C.[3]

-

Caption: Workflow for ¹³C NMR Data Acquisition and Analysis.

¹³C NMR Spectral Data and Interpretation

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O | ~168.2 | Carbonyl carbon. The strong deshielding from the double-bonded oxygen places it furthest downfield, typical for amides.[3] |

| C-7a | ~135.5 | Quaternary carbon adjacent to the electron-withdrawing N-acetyl group. |

| C-3a | ~130.0 | Quaternary carbon; its chemical shift is influenced by the overall aromatic system. |

| C-5 | ~124.8 | Aromatic CH carbon. |

| C-4 | ~123.5 | Aromatic CH carbon. |

| C-6 | ~121.0 | Aromatic CH carbon. |

| C-2 | ~118.0 | Deshielded by the adjacent nitrogen of the N-acetyl group. |

| C-7 | ~116.5 | Aromatic CH carbon, shielded compared to other benzene ring carbons. |

| C-3 | ~95.0 | Carbon bearing the bromine atom. The strong electronegativity of bromine causes a significant upfield shift relative to an unsubstituted C-3, but it is still a key identifying peak. Based on 3-bromoindole data.[4] |

| -CH₃ | ~24.1 | Acetyl methyl carbon. Located in the far upfield aliphatic region, consistent with N-acetyl groups.[3] |

Detailed Interpretation:

-

Downfield Region (δ > 160 ppm): The single peak observed around 168.2 ppm is unambiguously assigned to the carbonyl carbon of the acetyl group. Its environment, double-bonded to an oxygen and single-bonded to a nitrogen, makes it the most deshielded carbon in the molecule.[3]

-

Aromatic and Olefinic Region (δ 90-140 ppm):

-

The most diagnostic signal in this region is for C-3 , predicted at ~95.0 ppm . The direct attachment of the electronegative bromine atom causes a pronounced downfield shift compared to an unsubstituted C-3 carbon in indole, making it a key structural marker.[4]

-

The quaternary carbons, C-3a and C-7a , are expected around 130.0 ppm and 135.5 ppm , respectively. C-7a is further downfield due to its proximity to the N-acetyl group. These peaks will typically have a lower intensity due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons.

-

The carbons of the benzene ring (C-4, C-5, C-6, C-7 ) and the C-2 carbon appear in the crowded region between 116-125 ppm. Their precise assignment often requires advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). However, based on substituent effects, C-7 is often the most shielded (lowest ppm) of the benzene carbons.

-

-

Upfield Region (δ < 40 ppm): The signal at ~24.1 ppm is characteristic of the methyl carbon of the acetyl group. Its aliphatic nature places it in the high-field region of the spectrum, clearly separated from the aromatic signals.[3]

Conclusion

The ¹³C NMR spectrum of this compound provides a distinct and verifiable fingerprint of its carbon skeleton. The strategic placement of the N-acetyl and 3-bromo substituents induces significant and predictable shifts in the carbon resonances, particularly for the carbonyl carbon, C-3, and the carbons of the pyrrole ring. By following a rigorous experimental protocol and applying fundamental principles of chemical shift theory, researchers can confidently use ¹³C NMR spectroscopy to confirm the identity and purity of this vital synthetic intermediate, ensuring the integrity of their research and development pipelines.

References

-

Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. Retrieved from [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2). Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromoindole. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Supporting Information-I HFIP-mediated C-3-Alkylation of Indoles and Synthesis of Indolo[2-3-b]quinolines. Retrieved from [Link]

-

Compound Interest. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

-

YouTube. (2022). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Acetyl-3-bromoindole

This guide provides a detailed examination of the theoretical electron ionization mass spectrometry (EI-MS) fragmentation pathways of 1-Acetyl-3-bromoindole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established fragmentation principles to predict the mass spectrum of this compound, offering a robust framework for its identification and structural elucidation.

Introduction: The Structural Significance of this compound

This compound is a functionalized indole derivative. The indole core is a vital scaffold in numerous biologically active compounds and pharmaceuticals. The N-acetyl group modifies the electronic properties and reactivity of the indole nitrogen, while the bromine atom at the C3 position serves as a versatile synthetic handle for further molecular elaboration. Understanding the mass spectrometric behavior of this molecule is crucial for reaction monitoring, purity assessment, and metabolite identification in drug discovery and development pipelines. This guide elucidates the expected fragmentation patterns under electron ionization, providing a predictive blueprint for its analysis.

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound in an EI-MS is governed by the interplay of its three key structural features: the N-acetyl group, the indole ring, and the bromine substituent. The initial ionization event involves the removal of an electron to form a molecular ion (M•+), which is energetically unstable and undergoes subsequent fragmentation.

The molecular ion of this compound (C₁₀H₈BrNO) will appear as a characteristic doublet at m/z 237 and m/z 239, reflecting the near-equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br.[1][2]

Two primary fragmentation cascades are proposed to emanate from the molecular ion:

Pathway A: Fragmentation initiated by the N-acetyl group. This is a dominant pathway for N-acetylated compounds.

-

Loss of Ketene: The most characteristic fragmentation for N-acetyl groups is the neutral loss of ketene (CH₂=C=O, 42 Da).[3] This occurs via a McLafferty-type rearrangement, leading to the formation of the 3-bromoindole radical cation at m/z 195/197 . This ion is expected to be highly abundant.

-

α-Cleavage: Alternatively, cleavage of the bond between the acetyl carbonyl and the indole nitrogen can occur. This would result in the formation of an acetyl cation (m/z 43 , CH₃CO⁺), a common fragment for acetylated molecules, and the 3-bromoindole radical. The acylium ion at m/z 43 is resonance-stabilized and often observed as a prominent peak.[4]

Pathway B: Fragmentation involving the Indole Ring and Bromine.

-

Loss of Bromine Radical: Cleavage of the C-Br bond can lead to the expulsion of a bromine radical (•Br). This would form the 1-acetylindole cation at m/z 158 .

-

Loss of Acetyl Radical: Cleavage can also result in the loss of the entire acetyl group as a radical (•COCH₃), leading to the 3-bromoindole cation at m/z 195/197 .

-

Characteristic Indole Ring Fragmentation: The indole ring itself can undergo fragmentation. A common pathway for indole derivatives is the loss of hydrogen cyanide (HCN, 27 Da) from the pyrrole ring moiety.[5] For instance, the fragment at m/z 195/197 could potentially lose HCN to yield a fragment at m/z 168/170 .

The interplay of these pathways will define the resultant mass spectrum. The stability of the resulting ions and neutral fragments dictates the relative abundance of the observed peaks.

Visualizing the Primary Fragmentation Pathway

The following diagram illustrates the most probable primary fragmentation cascade, initiated by the loss of ketene.

Caption: Proposed EI-MS fragmentation of this compound.

Quantitative Data Summary: Predicted Mass Spectrum

The table below summarizes the key ions predicted to be observed in the electron ionization mass spectrum of this compound.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Formula | Fragmentation Origin | Notes |

| 237 / 239 | [C₁₀H₈BrNO]•⁺ | Molecular Ion (M•⁺) | Isotopic doublet with ~1:1 intensity ratio, characteristic of a single bromine atom.[1][2] |

| 195 / 197 | [C₈H₆BrN]•⁺ | Loss of ketene (CH₂=C=O) from M•⁺ | Expected to be a major, high-abundance fragment.[3] |

| 158 | [C₁₀H₈NO]⁺ | Loss of bromine radical (•Br) from M•⁺ | Cleavage of the C-Br bond. |

| 116 | [C₈H₆N]⁺ | Loss of Br from m/z 195/197 | Represents the indole core after subsequent fragmentation. |

| 89 | [C₇H₅]⁺ | Loss of HCN from m/z 116 | Characteristic fragmentation of the indole nucleus.[5] |

| 43 | [C₂H₃O]⁺ | Acetyl cation (CH₃CO⁺) | Formed by cleavage of the N-acetyl bond; often a base peak.[4] |

Experimental Protocol: GC-MS Analysis

A robust method for analyzing this compound can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for injection.

-

-

Gas Chromatography (GC) Parameters:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column (e.g., HP-5MS or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5-10 minutes to ensure elution of all components.

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

-

-

Data Analysis:

-

Integrate the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from this peak.

-

Analyze the fragmentation pattern, identifying the molecular ion doublet (m/z 237/239) and key fragment ions as predicted in the table above.

-

Compare the observed spectrum with the theoretical fragmentation pathways for structural confirmation.

-

Experimental Workflow Diagram

Caption: Standard workflow for the GC-MS analysis of this compound.

Conclusion: A Predictive Tool for Structural Analysis

This guide presents a theoretically grounded framework for understanding the mass spectrometric fragmentation of this compound. By deconstructing the molecule into its primary functional components, we can predict a reproducible and interpretable fragmentation pattern characterized by the loss of ketene, the formation of an acetyl cation, and the distinctive isotopic signature of bromine. The provided GC-MS protocol offers a reliable starting point for empirical validation. This comprehensive approach, combining theoretical prediction with a practical experimental design, equips researchers with the necessary tools for the confident identification and structural characterization of this and similar halogenated indole derivatives.

References

-

Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Clark, J. (2022). mass spectra - fragmentation patterns. Chemguide. [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams. [Link]

-

Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). Marine Drugs. [Link]

-

Doc S. Brown. (2022). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. docbrown.info. [Link]

-

Turecek, F., & de Hoffmann, E. (2007). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 18(7), 1236–1246. [Link]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated In Vitro. (2016). Molecules. [Link]

-

Determination of indole-3-pyruvic acid levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry. (1998). Journal of Chromatography A. [Link]

-

Introduction to Mass Spectrometry: Fragmentation Mechanisms. (n.d.). University of Colorado Boulder. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). University of Central Arkansas. [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

IUPAC name and structure of 1-Acetyl-3-bromoindole

An In-depth Technical Guide to 1-Acetyl-3-bromoindole: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key heterocyclic intermediate in medicinal chemistry and organic synthesis. We will delve into its structural characteristics, a robust and reproducible synthetic protocol, mechanistic insights, and its versatile applications in the development of pharmacologically active agents. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this valuable synthetic building block.

Introduction: The Strategic Importance of this compound

The indole scaffold is a quintessential "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with wide-ranging biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound (CAS No. 66417-73-0) is a strategically modified derivative designed for synthetic utility.

The introduction of the acetyl group at the N-1 position serves two primary functions:

-

Protection: It protects the indole nitrogen from participating in unwanted side reactions, thereby directing further chemical transformations to other positions on the ring.

-

Modulation of Reactivity: It alters the electron density of the pyrrole ring, influencing the regioselectivity of subsequent electrophilic substitution reactions.

The bromine atom at the C-3 position is the key functional handle. This halogen provides a reactive site for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[3] This combination makes this compound a versatile precursor for constructing complex molecular architectures, particularly in the synthesis of serotonin receptor ligands and kinase inhibitors.[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to ensuring the purity and identity of synthetic intermediates. The following tables summarize the key properties and expected spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 1-(3-bromo-1H-indol-1-yl)ethanone | N/A |

| CAS Number | 66417-73-0 | [3] |

| Molecular Formula | C₁₀H₈BrNO | [3] |

| Molecular Weight | 238.08 g/mol | [3] |

| Appearance | Typically an off-white to light brown solid | [4] |

| Storage | Store at room temperature, dry, inert atmosphere | [3] |

Table 2: Predicted Spectroscopic Data

| Technique | Data Interpretation |

| ¹H NMR | δ (ppm) in CDCl₃: • 8.2 - 8.4: (m, 1H, H-4) - Deshielded by proximity to the acetyl carbonyl. • 7.2 - 7.5: (m, 3H, H-5, H-6, H-7) - Aromatic protons of the benzene ring. • 7.6 - 7.7: (s, 1H, H-2) - Singlet for the proton on the pyrrole ring. • 2.6 - 2.7: (s, 3H, -COCH₃) - Characteristic singlet for the acetyl methyl protons. |

| ¹³C NMR | δ (ppm) in CDCl₃: • ~168: Carbonyl carbon (C=O). • ~135: Quaternary carbon C-7a. • ~130: Quaternary carbon C-3a. • 120-126: Aromatic methine carbons (CH). • ~125: C-2. • ~116: C-7. • ~95: C-3 (carbon bearing the bromine). • ~24: Acetyl methyl carbon (-CH₃). |

| IR Spectroscopy | ν (cm⁻¹): • ~1700: Strong C=O stretch (amide carbonyl). • 1600-1450: C=C stretching of aromatic rings. • ~1370: C-N stretching. |

| Mass Spectrometry (EI) | m/z: • 237/239: Molecular ion peak (M⁺) showing the characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br) in a ~1:1 ratio.[5] • 195/197: Loss of ketene (-CH₂CO). • 158: Loss of the acetyl group (-COCH₃). • 116: Loss of Br from the [M-COCH₃]⁺ fragment. |

Note: The NMR chemical shifts are predicted based on established values for indole and related derivatives and may vary slightly based on solvent and experimental conditions.[6][7]

Synthesis and Mechanistic Insight

The most direct and efficient synthesis of this compound is via the electrophilic bromination of 1-acetylindole. The N-acetyl group sufficiently deactivates the benzene ring towards electrophilic attack while the C-3 position of the pyrrole ring remains highly nucleophilic, ensuring high regioselectivity.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Acetylindole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-acetylindole in anhydrous DMF (approx. 5-10 mL per gram of indole).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the reaction rate and minimize the formation of potential side products.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Causality Insight: NBS is chosen as the brominating agent because it is a solid that is easy to handle and provides a controlled source of electrophilic bromine (Br⁺), reducing the risks associated with handling liquid bromine. DMF is an excellent polar aprotic solvent that solubilizes the reactants and facilitates the ionic mechanism.

-

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by pouring the mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (to remove any unreacted bromine), water, and finally brine.

-

Self-Validation: The thiosulfate wash is a crucial step to ensure no residual electrophilic bromine remains, which could cause product degradation or complicate purification.

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

-

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

Caption: Mechanism of electrophilic bromination of 1-acetylindole.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of its C3-bromo substituent, which makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of aryl, heteroaryl, alkyl, and alkynyl groups at this position.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most robust and widely used C-C bond-forming reactions.[8]

General Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

-

Setup: To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Inerting: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Solvent/Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.

-

Expertise Insight: The choice of catalyst, ligand, base, and solvent is crucial and often needs to be optimized for specific substrates. Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings.[9] The base is required to activate the boronic acid, facilitating the transmetalation step in the catalytic cycle.[8]

-

-

Reaction: Heat the mixture (typically 80-100 °C) with stirring for 2-12 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, perform a standard aqueous work-up, extract with an organic solvent, dry, and concentrate. Purify the residue by column chromatography to obtain the 1-acetyl-3-arylindole product.

This protocol can be adapted for other cross-coupling reactions such as Heck, Sonogashira, and Buchwald-Hartwig amination, showcasing the compound's versatility.

Caption: Synthetic diversification of this compound.

Conclusion

This compound is a high-value, versatile intermediate for chemical synthesis. The strategic placement of the N-acetyl protecting group and the C-3 bromo handle provides chemists with a reliable platform for constructing diverse and complex indole-based molecules. Its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling solidifies its importance in modern drug discovery programs aimed at developing novel therapeutics. Understanding its synthesis, reactivity, and proper handling is essential for any research professional working in the fields of medicinal chemistry and organic synthesis.

References

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Available at: [Link]

-

ResearchGate. 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in.... Available at: [Link]

-

Sawy, E. R., et al. (n.d.). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. ResearchGate. Available at: [Link]

-

ResearchGate. Synthesis of 3-Acetyl indole from 1,3- diacetylindole Step 2: Bromination of 3-acetyl indole. Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0295171). Available at: [Link]

-

Figshare. 1H NMR (400 MHz, CDCl3) δ 3. Available at: [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

- Google Patents. CN102558017A - Method for preparing 5-bromoindole.

-

PubChem. 3-Acetylindole. Available at: [Link]

-

Asensio, A., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(6), 10078-10087. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Available at: [Link]

- Google Patents. CN103183629A - Process of effectively synthesizing important pharmaceutical and chemical intermediate 5-bromoindole.

-

Kumar, A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry, 19(37), 8077-8082. Available at: [Link]

-

WIPO Patentscope. CN106432040 - Environment-friendly synthesis method for medicine intermediate 5-bromoindole. Available at: [Link]

-

Safe, S., et al. (1972). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Organic Mass Spectrometry, 6(3), 329-337. Available at: [Link]

-

Mallet, C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Available at: [Link]

-

Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Available at: [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Sharma, S., et al. (2017). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. World Journal of Pharmaceutical Research, 6(5), 1545-1555. Available at: [Link]

-

Östin, A., et al. (1994). Analysis of Indole-3-Acetic Acid Metabolites from Dalbergia dolichopetala by High Performance Liquid Chromatography-Mass Spectrometry. Plant Physiology, 104(1), 63-68. Available at: [Link]

-

NIST. 1H-Indole-3-acetamide. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. This compound [myskinrecipes.com]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Regioselectivity in the Bromination of N-acetylindole

Executive Summary

The functionalization of the indole nucleus is a cornerstone of synthetic chemistry, pivotal to the development of pharmaceuticals and advanced materials. N-acetylindole presents a particularly nuanced substrate for electrophilic substitution. While the C3-position remains the site of kinetic attack, the electron-withdrawing nature of the N-acetyl group tempers the reactivity of the pyrrole ring. This electronic modulation creates a delicate balance that, with precise control of reagents and strategy, can be exploited to achieve highly regioselective bromination at either the C3 position of the pyrrole ring or the C5 position of the carbocyclic ring. This guide provides a comprehensive analysis of the mechanistic principles, field-proven protocols, and strategic decision-making required to control this critical transformation.